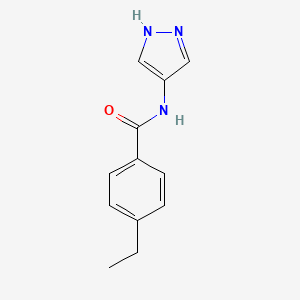![molecular formula C11H18N2O3S B7541939 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-(3-hydroxypropyl)acetamide](/img/structure/B7541939.png)
2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-(3-hydroxypropyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-(3-hydroxypropyl)acetamide, also known as DMSA-PHPA, is a chemical compound that has been widely used in scientific research. It is a derivative of dimercaptosuccinic acid (DMSA) and has been found to have potential applications in the fields of medicine, pharmacology, and biochemistry.
作用機序
The mechanism of action of 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-(3-hydroxypropyl)acetamide involves its ability to form stable complexes with heavy metals, which are then excreted from the body via the kidneys. 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-(3-hydroxypropyl)acetamide has a high affinity for heavy metals, as it contains multiple thiol groups that can bind to metal ions. Furthermore, 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-(3-hydroxypropyl)acetamide has been found to scavenge free radicals and to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, which protect cells from oxidative damage.
Biochemical and Physiological Effects:
2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-(3-hydroxypropyl)acetamide has been found to have various biochemical and physiological effects, including the reduction of oxidative stress, the modulation of immune function, and the protection of tissues from damage caused by heavy metals and ionizing radiation. 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-(3-hydroxypropyl)acetamide has also been found to improve the cognitive function of animals exposed to lead and to reduce the levels of inflammatory cytokines in the brain.
実験室実験の利点と制限
One of the main advantages of 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-(3-hydroxypropyl)acetamide is its high selectivity for heavy metals, which allows for the specific removal of these toxic substances from tissues and organs. Furthermore, 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-(3-hydroxypropyl)acetamide has a low toxicity profile and has been found to be well-tolerated in animal models. However, one of the limitations of 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-(3-hydroxypropyl)acetamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-(3-hydroxypropyl)acetamide, including the investigation of its potential applications in the treatment of heavy metal toxicity, radiation injury, and cancer. Furthermore, the development of more efficient synthesis methods and the optimization of the chemical structure of 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-(3-hydroxypropyl)acetamide could lead to the development of more potent and selective chelating agents. Finally, the exploration of the pharmacokinetics and pharmacodynamics of 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-(3-hydroxypropyl)acetamide could provide valuable insights into its mechanism of action and potential clinical applications.
Conclusion:
In conclusion, 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-(3-hydroxypropyl)acetamide is a promising chemical compound that has been extensively studied for its potential applications in scientific research. Its ability to selectively chelate heavy metals, scavenge free radicals, and modulate immune function makes it a valuable tool for investigating the effects of heavy metal toxicity and radiation injury. Furthermore, its potential anticancer activity and low toxicity profile make it an attractive candidate for further development as a therapeutic agent.
合成法
The synthesis of 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-(3-hydroxypropyl)acetamide involves the reaction of DMSA with 3-mercapto-1,2-propanediol in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction proceeds via nucleophilic substitution of the carboxylic acid group of DMSA by the thiol group of 3-mercapto-1,2-propanediol, followed by oxidation of the resulting thiol to a disulfide bond. The final step involves the substitution of the disulfide bond by the oxazolylmethyl group, which is achieved by reacting the intermediate product with 2-bromo-1,3-dimethylimidazolium bromide.
科学的研究の応用
2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-(3-hydroxypropyl)acetamide has been extensively used in scientific research as a chelating agent for heavy metals, such as lead, mercury, and cadmium. It has been found to be effective in removing these toxic metals from various tissues and organs, including the brain, liver, and kidneys. 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-(3-hydroxypropyl)acetamide has also been used as a radioprotective agent, as it has been found to reduce the toxicity of ionizing radiation in various animal models. Furthermore, 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-(3-hydroxypropyl)acetamide has been investigated for its potential anticancer activity, as it has been found to induce apoptosis in cancer cells.
特性
IUPAC Name |
2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-(3-hydroxypropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3S/c1-8-10(9(2)16-13-8)6-17-7-11(15)12-4-3-5-14/h14H,3-7H2,1-2H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMMLURLMWLFFHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CSCC(=O)NCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-(3-hydroxypropyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-(2-bicyclo[2.2.1]heptanyl)-N-(1H-pyrazol-4-yl)acetamide](/img/structure/B7541886.png)
![[1-(3-Chlorophenyl)cyclobutyl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B7541889.png)
![[1-(3-Chlorophenyl)cyclobutyl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B7541895.png)



![2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-1-(4-propylphenyl)ethanone](/img/structure/B7541933.png)
![1-(4-Ethylphenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]propan-1-one](/img/structure/B7541937.png)